4-(Aminomethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

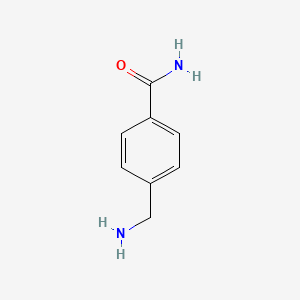

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(aminomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIHDSIADUBKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368857 | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-53-9 | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Aminomethyl)benzamide

Prepared by: A Senior Application Scientist

Introduction: A Versatile Bifunctional Building Block

4-(Aminomethyl)benzamide, a seemingly simple molecule, holds significant value for researchers in medicinal chemistry and drug development. Its structure is deceptively strategic, featuring a rigid aromatic core derivatized with two key functional groups at the para position: a nucleophilic primary amine (via the aminomethyl group) and a classic primary benzamide. This bifunctional arrangement makes it an exceptionally useful scaffold, allowing for sequential or orthogonal chemical modifications. The primary amine serves as a crucial handle for building molecular complexity, while the benzamide moiety can engage in critical hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for its effective utilization in research and development. A notable application that underscores its potential is its use as a foundational scaffold in the discovery of potent small-molecule inhibitors of Ebola and Marburg virus entry, highlighting its relevance in addressing critical unmet medical needs[1].

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is uniquely identified by its CAS Registry Number and its IUPAC name, which precisely describe its molecular architecture.

Figure 1: Chemical Structure of this compound.

The core physicochemical properties are summarized below. These values are critical for designing experimental conditions, from reaction solvent selection to purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 369-53-9 | [2] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Physical Form | White to off-white powder/solid | [3] |

| Melting Point | 141-145 °C | [3] |

| Boiling Point | 332.7 ± 25.0 °C (Predicted) | [4] |

| Density | 1.172 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (acidic) | 16.14 ± 0.50 (Amide N-H, Predicted) | [4] |

| Solubility | While specific data is sparse, related benzamides show highest solubility in polar protic solvents like methanol and ethanol, moderate solubility in polar aprotic solvents like acetone, and very low solubility in water and non-polar solvents. Solubility is expected to increase with temperature. |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR (Predicted):

-

Aromatic Protons (δ ≈ 7.4-7.9 ppm): The benzene ring will exhibit a characteristic AA'BB' system, appearing as two sets of doublets. The two protons ortho to the electron-withdrawing benzamide group (δ ≈ 7.8-7.9 ppm) will be downfield compared to the two protons ortho to the electron-donating aminomethyl group (δ ≈ 7.4-7.5 ppm).

-

Amide Protons (-CONH₂): Two broad singlets, integrating to 1H each, are expected between δ ≈ 7.3-8.0 ppm. Their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Benzylic Protons (-CH₂-): A sharp singlet integrating to 2H is expected around δ ≈ 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet integrating to 2H is expected, typically in the range of δ ≈ 1.5-2.5 ppm. Its position is highly dependent on the solvent and can exchange with D₂O.

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield around δ ≈ 168-170 ppm.

-

Aromatic Carbons: Four distinct signals are expected. The ipso-carbon attached to the benzamide group (C-1) will be around δ ≈ 133-135 ppm. The ipso-carbon attached to the aminomethyl group (C-4) will be around δ ≈ 142-144 ppm. The two carbons ortho to the benzamide (C-2, C-6) are expected around δ ≈ 128-129 ppm, and the two carbons ortho to the aminomethyl group (C-3, C-5) should appear around δ ≈ 127-128 ppm.

-

Benzylic Carbon (-CH₂-): The benzylic carbon signal is expected in the aliphatic region, around δ ≈ 45-47 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

N-H Stretching (Amine & Amide): A broad absorption band is expected in the region of 3100-3500 cm⁻¹. This band often resolves into multiple peaks, corresponding to the symmetric and asymmetric stretches of both the primary amine and primary amide groups.

-

C=O Stretching (Amide I Band): A strong, sharp absorption peak is characteristic of the amide carbonyl group and is expected to appear around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II Band): A significant peak resulting from N-H bending is expected around 1620-1650 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

-

Aromatic C-H Bending: A strong peak around 800-850 cm⁻¹ would be indicative of 1,4-disubstitution (para) on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight, 150.18.

-

Key Fragmentation Patterns: Common fragmentation pathways would include:

-

Loss of the amide group (-NH₂) to give a fragment at m/z 134.

-

Cleavage of the benzylic C-C bond to lose the aminomethyl radical (•CH₂NH₂) resulting in a benzoyl cation at m/z 105.

-

Formation of a tropylium-like ion at m/z 91, characteristic of benzyl compounds.

-

Chemical Reactivity and Synthesis

The utility of this compound stems from the distinct reactivity of its two primary functional groups. Understanding this allows for its strategic incorporation into complex synthetic routes.

Figure 2: Key reactivity pathways of this compound's functional groups.

-

The Aminomethyl Group: This primary amine is a potent nucleophile and the primary site for synthetic elaboration. It readily undergoes standard amine reactions such as acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones. This versatility is precisely what was exploited in the development of Ebola virus inhibitors, where this amine was used to form new amide or sulfonamide bonds to explore the chemical space of the target protein[1].

-

The Benzamide Group: The primary amide is significantly less reactive than the amine. It is a poor nucleophile and generally stable under conditions used to modify the aminomethyl group. Its primary role in a medicinal chemistry context is often structural, acting as a rigid hydrogen bond donor and acceptor to anchor the molecule in a protein's binding site. Under harsh conditions (strong acid or base with heat), it can be hydrolyzed to the corresponding carboxylic acid.

Synthesis Pathway

A robust and industrially relevant method for preparing this compound is the controlled hydration of the corresponding nitrile, 4-(aminomethyl)benzonitrile. This transformation is attractive due to its high atom economy. While various catalysts can achieve this, ruthenium- and palladium-based systems are well-documented for their efficiency in hydrating nitriles to primary amides.

Figure 3: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and purification of this compound. Causality: The choice of a nitrile hydration protocol is based on its efficiency and the stability of the aminomethyl group under these conditions, avoiding the harsher methods required for other synthetic routes that could lead to side products.

Protocol 1: Synthesis via Catalytic Hydration of 4-(Aminomethyl)benzonitrile

(Adapted from established procedures for nitrile hydration)

This protocol describes a robust method for converting the nitrile starting material to the desired primary amide product.

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-(aminomethyl)benzonitrile (1.0 eq.).

-

Add a suitable catalyst, such as the Ghaffar-Parkins catalyst ([RuCl₂(p-cymene)]₂/dppf) (0.5-2.0 mol%).

-

Add a solvent system, typically a mixture of water and a co-solvent like ethanol (e.g., 1:1 v/v), to ensure solubility of the starting material.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The choice of temperature is critical; it must be high enough to drive the reaction but not so high as to cause decomposition.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be Dichloromethane:Methanol (e.g., 9:1), visualizing with a UV lamp. The product amide will have a significantly lower Rf value than the starting nitrile.

-

-

Work-up:

-

Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume). The choice of solvent is based on the product's solubility and ease of removal.

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane. Recrystallization is often preferred for its simplicity and ability to yield highly pure crystalline material.

-

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: this compound is classified as harmful if swallowed and causes serious eye irritation[2]. It may also cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to 4-(Aminomethyl)benzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)benzamide is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine and a benzamide moiety, makes it an attractive scaffold and building block for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly as a serine protease inhibitor and a linker in drug conjugates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 150.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 369-53-9 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 141-145 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 332.7 ± 25.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.172 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | Not available | |

| LogP (Predicted) | 0.244 | --INVALID-LINK-- |

| Solubility | Soluble in water and ethanol | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. A common and efficient route involves the conversion of 4-cyanobenzyl bromide to 4-(aminomethyl)benzonitrile, followed by the hydrolysis of the nitrile to the corresponding amide.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Cyanobenzyl Azide from 4-Cyanobenzyl Bromide [1][2]

-

In a well-ventilated fume hood, dissolve 4-cyanobenzyl bromide (10.0 g, 51.0 mmol) in 100 mL of a 1:1 mixture of dimethylformamide (DMF) and water.

-

To this solution, add sodium azide (3.65 g, 56.1 mmol) portion-wise with stirring. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyanobenzyl azide as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Aminomethyl)benzonitrile from 4-Cyanobenzyl Azide

-

Caution: This reaction should be performed by trained personnel in a fume hood due to the use of a strong reducing agent.

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.9 g, 76.5 mmol) in 150 mL of anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Dissolve the crude 4-cyanobenzyl azide from the previous step in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring under a nitrogen atmosphere.

-

After the addition is complete, reflux the reaction mixture for 2 hours.

-

Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 3 mL of water, 3 mL of 15% aqueous sodium hydroxide, and 9 mL of water.

-

Filter the resulting white precipitate and wash it with diethyl ether.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(aminomethyl)benzonitrile.

Step 3: Synthesis of this compound from 4-(Aminomethyl)benzonitrile [3][4]

-

Dissolve 4-(aminomethyl)benzonitrile (5.0 g, 37.8 mmol) in 100 mL of ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (4.2 g, 75.6 mmol) in 20 mL of water to the flask.

-

Heat the reaction mixture to reflux and maintain for 6 hours. The formation of a white precipitate should be observed.

-

Cool the reaction mixture to room temperature and filter the precipitate.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound as a white crystalline solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following protocols for High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS) are provided as a guide.

Analytical Workflow

Caption: Analytical workflow for this compound.

Experimental Protocol: Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) [5][6]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.

-

Expected Result: A single major peak corresponding to this compound, with purity typically >98%.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy [7][8][9]

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

~7.8-8.0 (d, 2H): Aromatic protons ortho to the amide group.

-

~7.3-7.5 (d, 2H): Aromatic protons meta to the amide group.

-

~7.2 & 7.9 (br s, 2H): Amide protons (-CONH₂). These peaks can be broad and their chemical shift can vary.

-

~3.8-4.0 (s, 2H): Methylene protons (-CH₂-).

-

~2.5-3.5 (br s, 2H): Amine protons (-NH₂). This peak is often broad and may exchange with residual water in the solvent.

-

-

Interpretation: The spectrum should show the characteristic peaks for the aromatic, methylene, amide, and amine protons, confirming the structure of the molecule.

3. Mass Spectrometry (MS) [10][11][12]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Expected m/z:

-

[M+H]⁺: 151.09

-

-

Fragmentation Pattern (MS/MS):

-

The primary fragmentation is expected to be the loss of the aminomethyl group (-CH₂NH₂) resulting in a fragment at m/z 121.07, corresponding to the benzoyl cation. Further fragmentation may lead to the phenyl cation at m/z 77.04.

-

-

Interpretation: The observed molecular ion peak and fragmentation pattern should be consistent with the structure of this compound.

Applications in Drug Development

This compound serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its bifunctional nature allows for its incorporation into larger molecules as a linker or as a pharmacophore itself.

As a Trypsin Inhibitor

Benzamidine and its derivatives are well-known competitive inhibitors of trypsin and other serine proteases.[13][14] The positively charged aminomethyl group of this compound can mimic the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of trypsin, which contains a conserved aspartate residue. The benzamide moiety can then form additional interactions within the active site, leading to the inhibition of the enzyme's catalytic activity.

Caption: Mechanism of trypsin inhibition by this compound.

The inhibition of trypsin and related proteases is a therapeutic strategy for various diseases, including pancreatitis and certain types of cancer. The this compound scaffold provides a starting point for the development of more potent and selective protease inhibitors.

As a Linker in Drug Conjugates

The primary amine and the aromatic ring of this compound make it a suitable linker for connecting different molecular entities, such as in antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras).[15][16][17] The amine can be readily functionalized to attach a payload or a targeting moiety, while the rigidity of the benzene ring can provide defined spacing and geometry to the final conjugate.

Conclusion

This compound is a molecule of significant utility in the field of drug discovery and development. Its straightforward synthesis and versatile chemical handles allow for its use in a variety of applications, from the rational design of enzyme inhibitors to its incorporation as a structural linker in complex therapeutic modalities. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this valuable chemical tool in their scientific endeavors.

References

- 1. Synthesis routes of 4-Cyanobenzyl bromide [benchchem.com]

- 2. 4-Cyanobenzyl bromide | 17201-43-3 | Benchchem [benchchem.com]

- 3. server.ccl.net [server.ccl.net]

- 4. mdpi.com [mdpi.com]

- 5. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]

- 8. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Inhibition mechanism of trypsin by Schiff base metal chelate inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

4-(Aminomethyl)benzamide structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of 4-(Aminomethyl)benzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and biochemical research. We delve into its core structural features, physicochemical properties, and detailed spectroscopic characteristics. The primary focus of this document is an in-depth exploration of its synthetic pathways, presenting multiple field-proven methodologies. Each protocol is accompanied by a mechanistic rationale, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on the synthesis and characterization of this versatile benzamide derivative.

Introduction

This compound is a para-substituted benzene derivative featuring both a primary aminomethyl group and a primary carboxamide group. This unique bifunctional arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structural resemblance to natural amino acids and its ability to participate in a variety of chemical reactions have led to its use as a scaffold in drug design. Notably, this compound is recognized as a trypsin inhibitor, demonstrating its relevance in biochemical studies and as a starting point for the development of protease inhibitors.[1][2] The strategic importance of this compound necessitates robust and efficient synthetic routes, which this guide aims to elucidate.

Chemical Structure and Physicochemical Properties

The structure of this compound is defined by a central benzene ring substituted at the 1- and 4-positions. This substitution pattern confers a high degree of symmetry to the molecule.

Molecular Structure

The chemical structure consists of a benzamide core with an aminomethyl (-CH₂NH₂) substituent at the para position relative to the amide group.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through its physical properties and spectroscopic data. Key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 369-53-9 | [3][4] |

| Molecular Formula | C₈H₁₀N₂O | [3] |

| Molecular Weight | 150.18 g/mol | [1][3] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 141-145 °C | |

| Boiling Point | 332.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.172 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water | [6] |

| InChIKey | JKIHDSIADUBKPU-UHFFFAOYSA-N | [3] |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (two doublets in the ~7.2-7.9 ppm region), the benzylic methylene protons (-CH₂-, a singlet around 3.8-4.0 ppm), the primary amine protons (-NH₂, a broad singlet), and the amide protons (-CONH₂, a broad singlet).

-

¹³C NMR: The carbon spectrum would display signals for the four unique aromatic carbons, the benzylic carbon, and the carbonyl carbon of the amide group (~169 ppm).[7]

-

IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for both the primary amine and amide groups (typically in the 3100-3500 cm⁻¹ range), a strong C=O stretching vibration for the amide carbonyl group (around 1650-1680 cm⁻¹), and bands corresponding to the aromatic ring.[8]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most prevalent and efficient methods are detailed below.

Method 1: Catalytic Hydrogenation of 4-Cyanobenzamide

This is arguably the most direct and industrially favored route due to its high atom economy. The synthesis starts from 4-cyanobenzamide, which is readily available.[10] The core of this method is the reduction of the nitrile (cyano) group to a primary aminomethyl group.

Causality and Expertise: The catalytic hydrogenation of nitriles is a cornerstone of amine synthesis.[11] The choice of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is critical. These catalysts provide a high surface area where molecular hydrogen (H₂) is adsorbed and dissociated into reactive hydrogen atoms.[12] The nitrile group is then reduced on this surface. A key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can occur via the reaction of the primary amine product with intermediate imines.[13][14] This side reaction is often suppressed by conducting the reaction in a solvent like methanol or ethanol saturated with ammonia, which shifts the equilibrium away from byproduct formation.

Experimental Protocol:

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 4-cyanobenzamide (1.0 eq.) and a catalytic amount of 10% Palladium on Carbon (5-10 mol%).

-

Solvent Addition: Add a suitable solvent, such as methanol or a 7N solution of ammonia in methanol. The use of ammonia is crucial for maximizing the yield of the primary amine.

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at a controlled temperature (e.g., 25-50 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or HPLC until the starting material is fully consumed.

-

Work-up and Purification: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the solid catalyst, washing the pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Amidation of 4-(Aminomethyl)benzoic Acid

This classical approach builds the amide functionality onto a pre-existing aminomethyl benzoic acid backbone. While conceptually straightforward, it requires protection of the amine group to prevent self-polymerization or other side reactions during the activation of the carboxylic acid. A more direct, albeit lower-yielding, approach is also possible.

Causality and Expertise: The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to make it a better electrophile for attack by ammonia. A common method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride is then treated with ammonia or ammonium hydroxide. The primary amine on the starting material, 4-(aminomethyl)benzoic acid, is more nucleophilic than the carboxylic acid is electrophilic, but it must be protected (e.g., as a hydrochloride salt or a Boc-protected amine) before forming the acyl chloride to prevent intermolecular reactions.

Experimental Protocol (with Amine Protection):

-

Protection: Start with 4-(aminomethyl)benzoic acid hydrochloride salt to protect the amine.

-

Acyl Chloride Formation: Suspend the hydrochloride salt (1.0 eq.) in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. Add thionyl chloride (SOCl₂, ~1.2 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux gently until the reaction is complete (cessation of gas evolution).

-

Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride intermediate in an anhydrous, inert solvent (e.g., THF or DCM). Cool the solution to 0 °C and bubble anhydrous ammonia gas through it, or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

-

Work-up and Isolation: After the reaction is complete, quench with water if necessary. If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an appropriate organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate to obtain the crude product.

-

Purification: Purify the product by recrystallization.

Comparative Analysis of Synthesis Routes

| Feature | Method 1: Catalytic Hydrogenation | Method 2: Amidation |

| Starting Material | 4-Cyanobenzamide | 4-(Aminomethyl)benzoic acid |

| Number of Steps | 1 | 2-3 (including protection/deprotection) |

| Key Reagents | H₂, Pd/C or Raney Ni, Ammonia | SOCl₂, NH₃/NH₄OH, Protecting groups |

| Yield | Generally High | Moderate to High |

| Scalability | Excellent; well-suited for industrial scale | Good, but requires handling of corrosive reagents (SOCl₂) |

| Advantages | High atom economy, direct, clean | Utilizes a common starting material |

| Disadvantages | Requires high-pressure equipment, potential for catalyst poisoning | Requires protection/deprotection steps, uses hazardous reagents |

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[3][15]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3][16]

-

Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338.

Recommended Precautions:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable chemical intermediate whose synthesis can be achieved through several reliable pathways. The catalytic hydrogenation of 4-cyanobenzamide stands out as the most efficient and scalable method, offering a direct, high-yielding route suitable for industrial applications. Alternative methods, such as the amidation of 4-(aminomethyl)benzoic acid, provide flexibility depending on the available starting materials and synthetic context. A thorough understanding of the reaction mechanisms and careful control of experimental conditions are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and handling of this important compound.

References

- 1. 4-AMINOMETHYL-BENZAMIDE CAS#: 369-53-9 [m.chemicalbook.com]

- 2. 4-AMINOMETHYL-BENZAMIDE | 369-53-9 [chemicalbook.com]

- 3. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Benzamide - Wikipedia [en.wikipedia.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. lehigh.edu [lehigh.edu]

- 10. 4-CYANOBENZAMIDE | 3034-34-2 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. 4-AMINOMETHYL-BENZAMIDE - Safety Data Sheet [chemicalbook.com]

- 16. dempochem.com [dempochem.com]

4-(Aminomethyl)benzamide CAS number 369-53-9

An In-Depth Technical Guide to 4-(Aminomethyl)benzamide (CAS 369-53-9): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a versatile small molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Initially recognized for its activity as a trypsin inhibitor, its structural motif—the benzamide group—is a well-established pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in oncology.[1][2] Furthermore, recent research has highlighted the potential of the this compound scaffold in developing potent antiviral agents, particularly against filoviruses like Ebola and Marburg.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthetic routes, core mechanisms of action, and key applications, supported by actionable experimental protocols and safety guidelines.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. This compound is typically supplied as a stable, off-white to white powder.

| Property | Value | Source(s) |

| CAS Number | 369-53-9 | [4] |

| Molecular Formula | C₈H₁₀N₂O | [4] |

| Molecular Weight | 150.18 g/mol | [4] |

| Melting Point | 141-145 °C | |

| Boiling Point (Predicted) | 332.7 ± 25.0 °C | [1][5] |

| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [1][5] |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature | |

| InChI Key | JKIHDSIADUBKPU-UHFFFAOYSA-N | [4] |

Synthesis and Quality Control

The synthesis of this compound and its derivatives often leverages commercially available starting materials like 4-aminomethylbenzoic acid. The presence of both an amine and a carboxylic acid (or its amide derivative) allows for diverse chemical modifications.

General Synthetic Strategy

A common approach involves the protection of the aminomethyl group, activation of a precursor carboxylic acid, and subsequent amidation, followed by deprotection. Alternatively, derivatives can be prepared directly from this compound via N-acylation or other modifications of the primary amine. A study by Schlitzer et al. (2000) demonstrated a two-step preparation of 4-(acylaminomethyl)benzamides starting from 4-aminomethylbenzoic acid.[6]

References

- 1. 4-AMINOMETHYL-BENZAMIDE CAS#: 369-53-9 [m.chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanisms of Action of 4-(Aminomethyl)benzamide Derivatives

This guide provides a comprehensive exploration of the diverse mechanisms of action associated with the 4-(aminomethyl)benzamide scaffold, a versatile pharmacophore in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to delve into the causal relationships behind experimental observations and the strategic rationale for therapeutic applications.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound core is a deceptively simple aromatic structure, yet it serves as the foundation for a remarkable array of therapeutic agents with distinct and potent biological activities. Its utility stems from the spatial arrangement of a flexible aminomethyl group and a rigid benzamide moiety, which can be chemically modified to achieve specific interactions with a variety of biological targets. This guide will dissect the primary mechanisms through which derivatives of this scaffold exert their effects, from antiviral and anticancer to anticonvulsant activities.

Inhibition of Viral Entry: A Barrier Against Filoviruses

A significant breakthrough in antiviral research has been the discovery of this compound derivatives as potent entry inhibitors of highly pathogenic filoviruses, such as Ebola and Marburg virus.[1]

Mechanism of Action: Blocking Glycoprotein-Mediated Fusion

The primary mechanism of these antiviral agents is the inhibition of viral entry into host cells.[1] While the precise molecular interactions are still under intense investigation, the prevailing hypothesis is that these small molecules interfere with the function of the viral envelope glycoprotein (GP). GP is essential for mediating the fusion of the viral membrane with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm. The this compound derivatives are thought to bind to a specific pocket on the GP, stabilizing it in a conformation that is incompetent for fusion.

Experimental Workflow: Confirming Viral Entry Inhibition

A robust pipeline for identifying and validating filovirus entry inhibitors is crucial. The following workflow represents a standard, self-validating approach:

-

Pseudotyped Virus Neutralization Assay (Primary Screen):

-

Rationale: To safely and rapidly screen compound libraries, a non-replicative virus (e.g., VSV or lentivirus) is engineered to express the Ebola or Marburg GP on its surface. This pseudovirus can infect cells in a GP-dependent manner but cannot produce new infectious particles.

-

Protocol:

-

Seed host cells (e.g., Vero or A549) in 96-well plates.

-

Pre-incubate serially diluted this compound derivatives with the GP-pseudotyped virus.

-

Add the virus-compound mixture to the cells and incubate for 24-48 hours.

-

Measure the activity of a reporter gene (e.g., luciferase or GFP) expressed by the pseudovirus to quantify the level of infection.

-

Calculate the half-maximal inhibitory concentration (IC50).

-

-

-

Authentic Virus Infection Assay (Secondary Validation):

-

Rationale: To confirm the activity against the actual pathogenic virus in a high-containment laboratory (BSL-4).

-

Protocol:

-

In a BSL-4 facility, infect relevant host cells with wild-type Ebola or Marburg virus in the presence of varying concentrations of the lead compounds.

-

After incubation, quantify viral replication through methods such as plaque reduction assays or RT-qPCR for viral RNA.

-

-

Caption: Workflow of Filovirus Entry and Inhibition.

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have emerged as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3][4][5][6]

Mechanism of Action: Re-expression of Tumor Suppressor Genes

HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. This compound-based HDAC inhibitors, particularly acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, act by chelating the zinc ion in the active site of the HDAC enzyme.[2] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), a more open chromatin structure, and the re-activation of silenced tumor suppressor genes (like p21), ultimately inducing cell cycle arrest and apoptosis in cancer cells. Notably, some derivatives show high selectivity for the HDAC6 isoform.[2]

Experimental Protocol: Assessing HDAC Inhibitory Activity

-

In Vitro HDAC Enzymatic Assay:

-

Rationale: To directly measure the inhibitory effect of the compound on the activity of purified HDAC enzymes.

-

Protocol:

-

In a microplate, combine a fluorogenic HDAC substrate with a purified recombinant HDAC enzyme (e.g., HDAC1 or HDAC6).

-

Add the this compound derivative at various concentrations.

-

Incubate to allow for the deacetylation reaction.

-

Add a developer solution that releases the fluorophore from the deacetylated substrate.

-

Measure fluorescence intensity and calculate the IC50 value.

-

-

-

Western Blot for Histone Acetylation:

-

Rationale: To confirm the target engagement in a cellular context by measuring the downstream effect of HDAC inhibition.

-

Protocol:

-

Treat cancer cell lines with the test compound for a defined period.

-

Lyse the cells and extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies specific for acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., total H3 or actin).

-

An increase in the acetylated histone signal indicates effective HDAC inhibition.

-

-

Caption: Signaling Pathway of HDAC Inhibition.

Targeting DNA Repair Pathways: The Role in PARP Inhibition

The benzamide moiety is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP).[7] PARP inhibitors are a cornerstone of targeted therapy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9][10][11]

Mechanism of Action: Synthetic Lethality

PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks.[11] When these breaks are not repaired, they can lead to the collapse of replication forks and the formation of double-strand breaks during DNA replication. In healthy cells, these double-strand breaks are efficiently repaired by the homologous recombination pathway, which relies on proteins like BRCA1 and BRCA2.

However, in cancer cells with mutated BRCA genes, this repair pathway is defective.[12] By inhibiting PARP with a benzamide-containing drug, the repair of single-strand breaks is blocked. This leads to an accumulation of double-strand breaks that the BRCA-deficient cancer cells cannot repair, resulting in genomic instability and cell death.[8][12] This concept, where a deficiency in either of two genes is viable but a simultaneous deficiency is lethal, is known as synthetic lethality. The benzamide core of these inhibitors acts as a competitive inhibitor by binding to the NAD+ binding site of the PARP enzyme.[8]

Experimental Protocol: PARP Inhibition Assay

-

Cell-Free PARP Activity Assay:

-

Rationale: To quantify the direct inhibition of PARP enzymatic activity.

-

Protocol:

-

Coat a 96-well plate with histones.

-

Add activated DNA, recombinant PARP1 enzyme, and biotinylated NAD+.

-

Add the this compound-related compound at various concentrations.

-

Incubate to allow the PARP-mediated addition of poly(ADP-ribose) chains (PARylation) to the histones.

-

Detect the incorporated biotinylated PAR chains using a streptavidin-HRP conjugate and a colorimetric substrate.

-

Measure absorbance to determine the level of PARP activity and calculate the IC50.

-

-

Caption: Synthetic Lethality via PARP Inhibition.

Modulation of Cellular Signaling: Tyrosine Kinase Inhibition

The this compound structure has been effectively utilized as a flexible linker in the design of novel tyrosine kinase inhibitors (TKIs).[13] These agents target the aberrant signaling pathways that drive the proliferation and survival of cancer cells.

Mechanism of Action: Competitive ATP Binding

Tyrosine kinases are enzymes that transfer a phosphate group from ATP to tyrosine residues on substrate proteins, activating downstream signaling cascades. In many cancers, kinases like EGFR or Bcr-Abl are constitutively active. TKI derivatives incorporating the this compound linker are designed to bind to the ATP-binding pocket of the target kinase.[13] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the pro-proliferative and anti-apoptotic signals. The flexible nature of the linker can help the molecule adopt a favorable conformation within the active site, potentially overcoming resistance mutations.[13]

Quantitative Data: Inhibitory Activity of Derivatives

The following table summarizes the inhibitory activity of selected 4-(arylaminomethyl)benzamide derivatives against key receptor tyrosine kinases.

| Compound | Target Kinase | Inhibition at 10 nM |

| Analogue 11 | EGFR | 91% |

| Analogue 13 | EGFR | 92% |

Data sourced from a study on novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors.[13]

Other Reported Mechanisms of Action

While the aforementioned mechanisms are the subject of extensive current research, the this compound scaffold has been associated with other biological activities:

-

Anticonvulsant Activity: The derivative 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) has been studied for its anticonvulsant properties, with research detailing its metabolism and pharmacokinetic profile in preclinical models.[14]

-

Trypsin Inhibition: The parent compound, this compound, has been reported to exhibit trypsin inhibitory activity.[15]

-

Antitumor Activity via DNA Crosslinking: An early study on 4-amino-N-(2'-aminophenyl)benzamide suggested its antitumor effects in slowly growing tumors might be related to DNA-DNA crosslinking activity.[16]

Conclusion

The this compound scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its derivatives have been successfully optimized to target a wide range of distinct biomolecules through diverse mechanisms of action, including the inhibition of viral entry, epigenetic modulation via HDACs, induction of synthetic lethality through PARP inhibition, and the blockade of oncogenic signaling by targeting tyrosine kinases. The continued exploration of this versatile core structure promises to yield new therapeutic agents for some of the most challenging diseases.

References

- 1. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. cancerresearchuk.org [cancerresearchuk.org]

- 11. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 12. youtube.com [youtube.com]

- 13. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-AMINOMETHYL-BENZAMIDE | 369-53-9 [chemicalbook.com]

- 16. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Aminomethyl)benzamide as a trypsin inhibitor

An In-depth Technical Guide to 4-(Aminomethyl)benzamide as a Trypsin Inhibitor

Abstract

This technical guide provides a comprehensive overview of this compound as a competitive inhibitor of trypsin, a key serine protease involved in numerous physiological and pathological processes. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the inhibitor's mechanism of action, a reliable synthesis pathway, and detailed protocols for its characterization. We delve into the molecular interactions governing the enzyme-inhibitor complex, present step-by-step methodologies for both chemical synthesis and robust in vitro kinetic analysis, and discuss the structure-activity relationship by comparing it with related benzamidine-based inhibitors. This guide is intended to serve as a practical and authoritative resource for utilizing this compound as a tool compound in research and as a scaffold for the development of novel therapeutics targeting trypsin and related serine proteases.

Introduction

Trypsin, a serine protease found in the digestive system, plays a critical role in breaking down proteins by cleaving peptide chains predominantly at the carboxyl side of lysine or arginine residues.[1] Its catalytic activity is driven by a characteristic Ser-His-Asp catalytic triad within its active site.[1] Beyond its digestive function, the dysregulation of trypsin and related proteases is implicated in a variety of diseases, including pancreatitis, cystic fibrosis, and certain cancers, making them important therapeutic targets.

The development of small molecule inhibitors for trypsin-like serine proteases is a cornerstone of modern medicinal chemistry. Among the most well-studied classes are benzamidine-based inhibitors.[2][3] These compounds act as substrate mimetics, with their cationic amidinium group effectively occupying the S1 specificity pocket of the enzyme, which is lined with an aspartic acid residue (Asp189) that attracts the positively charged side chains of arginine and lysine.[3]

This guide focuses on this compound, a structural analog of the classic benzamidine inhibitors. While replacing the amidine group with an aminomethyl group, it retains the core benzamide scaffold and the crucial, positively charged functional group capable of interacting with the S1 pocket. This document will explore its inhibitory mechanism, provide validated methods for its synthesis and kinetic evaluation, and contextualize its activity within the broader class of benzamidine-based inhibitors.

Section 1: Mechanism of Trypsin Inhibition by this compound

The Trypsin Active Site: A Tale of Two Pockets

The efficacy of trypsin as a highly specific endopeptidase is rooted in the architecture of its active site. This site can be conceptually divided into two key regions:

-

The Catalytic Site: Comprising the canonical catalytic triad of Histidine-57, Aspartate-102, and Serine-195.[1] Ser195 acts as the nucleophile that attacks the substrate's carbonyl carbon, a process facilitated by the triad and stabilized by the "oxyanion hole," a region that accommodates the negative charge developed during the formation of the tetrahedral intermediate.[1][4]

-

The S1 Specificity Pocket: A deep, narrow cavity that determines the enzyme's preference for cleaving after lysine or arginine residues. The defining feature of this pocket is the presence of a negatively charged aspartate residue (Asp189) at its base, which forms a salt bridge with the positively charged side chain of the substrate.[3][4]

Principle of Competitive Inhibition

Competitive inhibitors function by reversibly binding to the enzyme's active site, thereby preventing the substrate from binding. Structurally, they often resemble the natural substrate. Benzamidine and its derivatives are classic competitive inhibitors of trypsin because their positively charged amidinium group is a superb mimic of the guanidinium group of arginine.[3][5][6] This allows them to bind tightly within the S1 pocket, blocking access for protein substrates.

Postulated Binding Mode of this compound

This compound is hypothesized to act as a competitive inhibitor through a similar mechanism. At physiological pH (typically ~7.4), the primary amine of the aminomethyl group is protonated (-CH₂-NH₃⁺), conferring a positive charge. This cationic moiety is electrostatically drawn to the anionic Asp189 at the bottom of the S1 pocket. The phenyl ring of the inhibitor can further stabilize this interaction through hydrophobic contacts with the sides of the pocket.[3] While the aminomethyl group is less basic than the amidinium group of benzamidine, it provides the necessary cationic feature to anchor the molecule in the active site, effectively competing with natural substrates.

Section 2: Synthesis of this compound

Synthetic Strategy

A reliable and common strategy for synthesizing this compound is a two-step process starting from 4-cyanobenzamide. This approach involves the chemical reduction of the nitrile (cyano) group to a primary amine (aminomethyl group). This method is often preferred due to the commercial availability of the starting material and the high efficiency of nitrile reduction reactions.

Detailed Synthesis Protocol

Causality: This protocol utilizes catalytic hydrogenation. This method is chosen for its high yield, clean conversion, and operational safety compared to metal hydride reagents like LiAlH₄, which require strictly anhydrous conditions and more complex workups. Raney Nickel is a cost-effective and highly active catalyst for this transformation.

Step 1: Reduction of 4-Cyanobenzamide

-

Reactor Setup: To a 250 mL hydrogenation flask, add 4-cyanobenzamide (5.0 g, 34.2 mmol).

-

Solvent and Catalyst Addition: Add methanol (100 mL) and a slurry of Raney Nickel (approx. 0.5 g) in methanol.

-

Insight: Methanol is an excellent solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.

-

-

Hydrogenation: Seal the flask, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi. Stir the reaction mixture vigorously at room temperature.

-

Self-Validation: The reaction progress is monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake on the pressure gauge. The disappearance of the starting material spot on TLC indicates reaction completion.

-

-

Workup: Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the flask with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

-

Caution: Raney Nickel is pyrophoric when dry and must be handled with care, preferably kept wet with solvent.

-

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

Physicochemical and Characterization Data

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆) | δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~3.7 (s, 2H) |

| Purity (by HPLC) | >95% |

Section 3: In Vitro Characterization of Trypsin Inhibition

Core Principles of Enzyme Kinetic Assays

To quantify the potency of an inhibitor, we measure its effect on the rate of an enzyme-catalyzed reaction. Trypsin activity is typically monitored using a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow compound that can be quantified by measuring absorbance at 410 nm.[7] By measuring the rate of p-nitroaniline formation at various inhibitor concentrations, we can determine key inhibitory parameters like IC₅₀ and Kᵢ.

Detailed Experimental Protocol: IC₅₀ and Kᵢ Determination

Causality: This protocol is designed for a 96-well plate format, which allows for high-throughput screening of multiple inhibitor concentrations and replicates simultaneously, ensuring data robustness. The buffer system is chosen to maintain optimal trypsin activity (pH ~8.0).[7]

Reagents and Materials:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

-

Trypsin Stock Solution: Bovine pancreatic trypsin (e.g., Sigma T8003) prepared in 1 mM HCl to a concentration of 1 mg/mL.[8]

-

Substrate (L-BAPNA) Stock Solution: 60 mM L-BAPNA in DMSO.[7]

-

Inhibitor Stock Solution: 10 mM this compound in deionized water.

-

96-well flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 410 nm.

Experimental Workflow:

Step-by-Step Procedure:

-

Prepare Inhibitor Dilutions: Create a 2-fold serial dilution series of this compound in Assay Buffer directly in the microplate, resulting in final concentrations ranging from (for example) 1 mM to 1 µM.

-

Prepare Controls (Self-Validation):

-

100% Activity Control: Wells containing Assay Buffer instead of inhibitor solution.

-

Blank Control: Wells containing Assay Buffer instead of both inhibitor and enzyme solution. This corrects for non-enzymatic substrate hydrolysis.

-

-

Enzyme Addition: Prepare a working solution of trypsin in Assay Buffer (e.g., 20 µg/mL). Add 50 µL of this solution to each well (except the blank wells, which receive 50 µL of Assay Buffer).

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a working solution of L-BAPNA in Assay Buffer (e.g., 1.2 mM). Add 100 µL of the L-BAPNA solution to all wells to start the reaction. The total volume in each well is now 200 µL.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm over time (e.g., every minute for 15-20 minutes) at 25°C.

Data Analysis and Interpretation

-

Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA₄₁₀/min).

-

Determine IC₅₀:

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot % Inhibition versus log[Inhibitor].

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

-

Determine Kᵢ and Mode of Inhibition:

-

Repeat the assay using several fixed inhibitor concentrations and a range of substrate (L-BAPNA) concentrations.

-

Generate a Lineweaver-Burk plot (1/V vs. 1/[S]).[7]

-

For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the inhibitor does not change Vmax but increases the apparent Km. The Kᵢ can be calculated from these plots.

-

Section 4: Structure-Activity Relationship (SAR) Insights

Understanding the SAR provides a causal link between a molecule's structure and its inhibitory potency. By comparing this compound to its close chemical relatives, we can deduce the importance of specific functional groups.

| Compound | Structure | Key Feature | Typical Kᵢ for Trypsin | Reference |

| Benzamidine | C₆H₅C(NH)NH₂ | Amidinium group | ~19 µM | [5] |

| 4-Aminobenzamidine | NH₂C₆H₄C(NH)NH₂ | Amidinium + 4-amino | Potent, often used for affinity chromatography | [3][9][10] |

| This compound | H₂NOC₆H₄CH₂NH₂ | Aminomethyl group | To be determined experimentally | - |

-

The Cationic Anchor: The primary determinant for binding to trypsin's S1 pocket is a positively charged group. Both the amidinium group of benzamidine and the protonated aminomethyl group of this compound fulfill this role. However, the pKa of the amidinium group is higher, meaning it is more fully protonated at physiological pH, which may contribute to stronger binding compared to the aminomethyl group.

-

The Benzamide Scaffold: The rigid phenyl ring serves as a scaffold that correctly positions the cationic group for insertion into the S1 pocket and contributes to binding via hydrophobic interactions.[3]

-

Substituents on the Ring: As seen with 4-aminobenzamidine, substituents on the phenyl ring can further modulate binding affinity and selectivity.[3]

Conclusion and Future Directions

This compound serves as a valuable chemical tool and a compelling lead structure for the study of trypsin inhibition. Its straightforward synthesis and clear, competitive mechanism of action make it an excellent model compound for researchers. This guide has provided the foundational knowledge and practical protocols required to synthesize, characterize, and validate its activity.

Future research could focus on several key areas:

-

Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other serine proteases (e.g., chymotrypsin, thrombin, elastase) to determine its selectivity profile.

-

Structural Biology: Co-crystallizing this compound with trypsin to obtain an X-ray crystal structure, which would provide definitive proof of its binding mode and offer a template for rational drug design.

-

Lead Optimization: Using the this compound scaffold as a starting point for synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

By leveraging the methodologies and insights presented in this guide, the scientific community can continue to explore the potential of this compound and related molecules in both basic research and translational science.

References

- 1. Trypsin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]

- 9. Kinetic analysis of an autocatalytic process coupled to a reversible inhibition: the inhibition of the system trypsinogen-trypsin by p-aminobenzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

The Multifaceted Therapeutic Potential of 4-(Aminomethyl)benzamide: A Technical Guide for Drug Development Professionals

Abstract

The benzamide scaffold has long been a cornerstone in medicinal chemistry, yielding a diverse array of therapeutic agents. Within this chemical class, 4-(Aminomethyl)benzamide has emerged as a particularly versatile core structure, giving rise to derivatives with significant potential across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the current landscape of this compound-based drug discovery, with a focus on its applications in virology, oncology, and neurology. We will delve into the mechanistic underpinnings of its activity, present key preclinical data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this remarkable scaffold.

Introduction: The Versatility of the this compound Core

The this compound structure, characterized by a central benzamide ring with a reactive aminomethyl group at the para position, offers a unique combination of chemical tractability and biological activity. This arrangement allows for facile derivatization, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The core scaffold itself has been implicated in various biological processes, and its derivatives have demonstrated potent and selective activities against a range of molecular targets. This guide will explore the most promising of these applications, providing both the theoretical framework and the practical knowledge necessary to advance research in this exciting field.

Antiviral Applications: A Potent Inhibitor of Filovirus Entry

The emergence of highly pathogenic viruses such as Ebola (EBOV) and Marburg (MARV) has underscored the urgent need for effective antiviral therapies. A significant breakthrough in this area has been the discovery of this compound derivatives as potent inhibitors of filovirus entry.[1][2]

Mechanism of Action: Blocking Viral Glycoprotein-Mediated Fusion

Filovirus entry into host cells is a complex process mediated by the viral glycoprotein (GP), which facilitates attachment to the cell surface and subsequent fusion of the viral and host cell membranes within the endosome.[3] this compound-based inhibitors are thought to interfere with this critical step.[4] While the precise binding site is still under investigation, it is hypothesized that these small molecules bind to a pocket within the GP trimer, stabilizing it in a pre-fusion conformation and preventing the conformational changes necessary for membrane fusion.

Caption: Inhibition of Filovirus Entry by this compound Derivatives.

Experimental Protocol: Pseudotyped Virus Entry Assay

To evaluate the efficacy of novel this compound derivatives as filovirus entry inhibitors, a pseudotyped virus entry assay is a robust and safe alternative to working with live, highly pathogenic viruses. This assay utilizes a surrogate virus (e.g., vesicular stomatitis virus or a lentivirus) that has been engineered to express the filovirus glycoprotein on its surface and carries a reporter gene (e.g., luciferase or green fluorescent protein).[1][5]

Step-by-Step Methodology:

-

Cell Seeding: Seed susceptible host cells (e.g., Vero E6 or HEK293T cells) in a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of infection.

-

Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in cell culture medium.

-

Incubation with Pseudotyped Virus: In a separate plate, incubate the diluted compounds with the pseudotyped virus for 1 hour at 37°C to allow for binding.

-

Infection: Add the compound-virus mixture to the seeded cells and incubate for 48-72 hours at 37°C.

-

Signal Detection: Measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression using a fluorescence microscope or flow cytometer).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Anticancer Applications: A Multi-Targeted Approach

The this compound scaffold has also given rise to a multitude of derivatives with potent anticancer activity, targeting a range of key oncogenic pathways.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective HDAC inhibitors, particularly against the HDAC6 isoform.[6]

Mechanism of Action: These derivatives typically feature a zinc-binding group (e.g., a hydroxamic acid) that chelates the zinc ion in the active site of HDACs, leading to the accumulation of acetylated histones and non-histone proteins. This, in turn, can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[7]

Caption: Mechanism of HDAC Inhibition by this compound Derivatives.

Focal Adhesion Kinase (FAK) Inhibition

FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival, all of which are critical for cancer progression and metastasis.[8] Novel 2,4-dianilinopyrimidine derivatives incorporating a 4-(morpholinomethyl)phenyl moiety, which can be considered a modification of the this compound core, have been developed as potent FAK inhibitors.[9][10]

Mechanism of Action: These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

RET Tyrosine Kinase Inhibition

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is a key driver in several types of cancer, including thyroid and non-small cell lung cancer.[11] A derivative of this compound, specifically 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide, has been identified as a potent inhibitor of both wild-type and mutant RET kinase.[12][13]

Mechanism of Action: This compound acts as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the RET kinase domain and stabilizing it, thereby preventing its activation.[7]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. While direct evidence for this compound as an EGFR inhibitor is less established, the broader class of benzamides has been explored for this application.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro activity of representative this compound derivatives against various cancer-related targets and cell lines.

| Derivative Class | Target | Cell Line | IC50/GI50 | Reference |

| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | HDAC3 | - | 29 nM | [3] |

| 2,4-Dianilinopyrimidine derivatives | FAK | H1975 | 0.044 µM | [9][10] |

| 2,4-Dianilinopyrimidine derivatives | FAK | A431 | 0.119 µM | [9][10] |

| Pyrazolopyrimidine derivative | RET | - | 4 nM | [12][13] |

| Pyrazolopyrimidine derivative | KIF5B-RET transformed Ba/F3 cells | - | 9 nM | [12][13] |

Experimental Protocol: Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.